Peonidin chloride
Overview
Description
Peonidin chloride is an O-methylated anthocyanidin derived from cyanidin. It is a primary plant pigment that gives purplish-red hues to flowers such as peonies and roses. It is also present in some blue flowers like morning glories . This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities .
Mechanism of Action
- Its primary targets are cellular components involved in oxidative stress and inflammation regulation, such as enzymes, receptors, and signaling pathways .
- Cell Signaling Modulation : Peonidin chloride influences cell signaling pathways, including NF-κB and MAPK, which regulate gene expression related to inflammation and cell survival .
- Anticancer Effects : this compound may inhibit cancer cell growth by interfering with cell cycle progression and inducing apoptosis .
- Cellular Effects : Improved cell survival, modulation of gene expression, and protection against oxidative damage .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Peonidin chloride plays a significant role in biochemical reactions. It exhibits chemopreventive and anti-inflammatory activities on cancer cells in vitro . It interacts with enzymes such as COX-2, blocking its expression and transformation in JB6 P+ mouse epidermal cells . The nature of these interactions involves the ability of this compound to inhibit the enzymatic activity of COX-2, thereby exerting its anti-inflammatory effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It exhibits chemopreventive and anti-inflammatory activities on cancer cells in vitro . It influences cell function by blocking COX-2 expression and transformation in JB6 P+ mouse epidermal cells . This impact on cell signaling pathways and gene expression contributes to its chemopreventive and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peonidin chloride can be synthesized through the methylation of cyanidin. The process involves the use of methanol and hydrochloric acid as reagents. The reaction typically occurs under acidic conditions, with the temperature maintained at around 25°C .
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources such as cranberries, blueberries, and purple sweet potatoes. The extraction process involves the use of solvents like ethanol or methanol, followed by purification using techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Peonidin chloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form leucoanthocyanidins, which are colorless compounds.
Substitution: This compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and methyl iodide are commonly used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Leucoanthocyanidins
Substitution: Various substituted anthocyanidins
Scientific Research Applications
Peonidin chloride has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties under different pH conditions.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory and anti-cancer activities.
Comparison with Similar Compounds
Peonidin chloride is one of several anthocyanidins, which include:
Cyanidin: Known for its strong antioxidant properties and presence in red fruits.
Delphinidin: Found in blue and purple fruits, known for its anti-inflammatory and anti-cancer activities.
Malvidin: Present in red wine and grapes, known for its antioxidant properties.
Pelargonidin: Found in strawberries and red radishes, known for its bright red color.
Petunidin: Found in petunias and blueberries, known for its deep purple color
This compound is unique due to its stability at higher pH levels and its potent anti-cancer properties .
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6.ClH/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16;/h2-7H,1H3,(H3-,17,18,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBSHLKSHNAPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134-01-0 | |
Record name | Peonidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Peonidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEONIDIN CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0O766G47B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural source of Peonidin chloride and how was it first identified?
A1: this compound was initially sought in connection with research on idaein chloride. While idaein chloride is found in the European cowberry (Vaccinium vitis idaea), researchers investigated the larger American cranberry (Vaccinium macrocarpos) as a potential source of idaein []. Instead, they discovered a different anthocyanin, later identified as 3-p-glucosidylthis compound, which yields this compound upon hydrolysis [].
Q2: Has this compound been synthesized, and if so, what was the significance of this achievement?
A2: Yes, this compound has been successfully synthesized []. This synthesis was part of a broader research effort focused on pyrylium salts, which share structural similarities with anthocyanidins like Peonidin. This successful synthesis provided further confirmation of the structure of this compound and contributed valuable knowledge to the field of anthocyanin chemistry.
Q3: Are there any practical applications of this compound being explored?
A3: While the provided research focuses on the isolation, identification, and synthesis of this compound, other studies explore the applications of anthocyanins from colored potatoes, like the Black King Kong variety. These anthocyanins, which could include this compound, are being investigated for their potential use in developing bio-amine responsive films for monitoring pork freshness during cold storage []. This research highlights the potential of this compound and related compounds in food science and technology.
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